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Compound of Interest

Compound Name: Tos-PEG2-OH

Cat. No.: B178733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of Tos-PEG2-OH, a

bifunctional linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This

document outlines the chemical properties of Tos-PEG2-OH, its role in PROTAC design, and

comprehensive protocols for its incorporation into a final PROTAC molecule.

Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the

cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A

PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand

that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. The

linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the

ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein

degradation.

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to

increase the water solubility and cell permeability of the final compound. The length and

composition of the PEG linker are crucial parameters that can be tuned to optimize the

geometry of the ternary complex for efficient ubiquitination.

Tos-PEG2-OH: A Versatile PEG Linker
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Tos-PEG2-OH is a short, flexible, and hydrophilic linker that features a terminal hydroxyl group

(-OH) and a tosyl group (Tos). The tosyl group is an excellent leaving group, making the

adjacent carbon susceptible to nucleophilic attack. This property allows for the straightforward

conjugation of Tos-PEG2-OH to a nucleophilic functional group (e.g., an amine or a phenol) on

either the POI ligand or the E3 ligase ligand. The remaining terminal hydroxyl group can then

be further functionalized or directly coupled to the other ligand, providing a versatile handle for

PROTAC assembly.

Chemical Properties of Tos-PEG2-OH:

Property Value

Chemical Formula C11H16O5S

Molecular Weight 260.31 g/mol

CAS Number 118591-58-5

Appearance Colorless to light yellow liquid

Solubility Soluble in a wide range of organic solvents

PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC involves recruiting a target protein to an E3 ubiquitin

ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using Tos-
PEG2-OH. Optimization of reaction conditions may be necessary depending on the specific

properties of the POI and E3 ligase ligands.

Protocol 1: General Synthesis of a PROTAC using Tos-
PEG2-OH
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This protocol describes a two-step synthesis where Tos-PEG2-OH is first reacted with a

nucleophilic group on one of the ligands, followed by coupling of the second ligand to the

terminal hydroxyl group.
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PROTAC Synthesis Workflow

Start Materials:
- Tos-PEG2-OH

- Ligand 1 (with Nucleophile)
- Ligand 2 (with -COOH or -OH)

Step 1: Nucleophilic Substitution
React Ligand 1 with Tos-PEG2-OH

(Base, Solvent, Temp)

Intermediate:
Ligand 1-PEG2-OH

Step 2a: Esterification/Etherification
(If Ligand 2 has -COOH)

Couple Intermediate with Ligand 2
(Coupling agents, Solvent)

Step 2b: Activation & Coupling
(If Ligand 2 has -OH)

Activate -OH on Intermediate, then couple with Ligand 2

Purification
(e.g., HPLC)

Final PROTAC:
Ligand 1-PEG2-Ligand 2

Characterization
(LC-MS, NMR)

Click to download full resolution via product page

Caption: General workflow for PROTAC synthesis using Tos-PEG2-OH.
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Step 1: Synthesis of Ligand 1-PEG2-OH Intermediate

This step involves the reaction of the tosyl group of Tos-PEG2-OH with a nucleophilic group

(e.g., a primary or secondary amine, or a phenol) on the first ligand (either the POI or E3 ligase

ligand).

Materials:

Tos-PEG2-OH (1.0 eq)

Ligand 1 containing a nucleophilic group (e.g., -NH2, -NHR, or -OH) (1.0-1.2 eq)

Anhydrous solvent (e.g., DMF, DMSO, or ACN)

Base (e.g., K2CO3, Cs2CO3, or DIPEA) (2-3 eq)

Procedure:

Dissolve Ligand 1 in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or

argon).

Add the base to the reaction mixture and stir for 10-15 minutes at room temperature.

Add a solution of Tos-PEG2-OH in the anhydrous solvent dropwise to the mixture.

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for 4-24 hours.

Monitor the reaction progress by LC-MS or TLC.

Upon completion, cool the reaction to room temperature and quench with water.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography to obtain the Ligand 1-PEG2-

OH intermediate.
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Step 2: Coupling of Ligand 2 to form the Final PROTAC

The terminal hydroxyl group of the Ligand 1-PEG2-OH intermediate can be coupled to the

second ligand (Ligand 2) through various reactions, depending on the functional group

available on Ligand 2.

If Ligand 2 has a carboxylic acid (-COOH):

Reaction: Esterification (e.g., Steglich or Yamaguchi esterification).

General Procedure:

Dissolve Ligand 1-PEG2-OH (1.0 eq) and Ligand 2-COOH (1.0-1.2 eq) in an anhydrous

solvent (e.g., DCM or DMF).

Add a coupling agent (e.g., DCC/DMAP or HATU/DIPEA) and stir at room temperature

for 12-24 hours.

Monitor the reaction by LC-MS.

Work up and purify the final PROTAC by preparative HPLC.

If Ligand 2 has a hydroxyl group (-OH):

Reaction: Ether synthesis (e.g., Williamson ether synthesis).

General Procedure:

Activate the terminal hydroxyl group of Ligand 1-PEG2-OH by converting it to a better

leaving group (e.g., a mesylate or tosylate).

React the activated intermediate with the hydroxyl group of Ligand 2 in the presence of

a base (e.g., NaH or K2CO3).

Monitor the reaction by LC-MS.

Work up and purify the final PROTAC by preparative HPLC.
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Protocol 2: Characterization of the Final PROTAC
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the

synthesized PROTAC.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure

and purity of the final PROTAC.

Data Presentation: Impact of PEG Linker Length on
PROTAC Efficacy
The length of the PEG linker is a critical parameter that can significantly impact the degradation

efficiency of a PROTAC. The following tables summarize data from published studies,

illustrating the effect of varying PEG linker length on the half-maximal degradation

concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Effect of PEG Linker Length on BRD4 Degradation

PROTAC
Linker
Compositio
n

Linker
Length
(atoms)

DC50 (nM) Dmax (%) E3 Ligase

PROTAC A No Linker 0 >5000 <10 CRBN

PROTAC B 2 PEG units 8 <500 ~60 CRBN

PROTAC C 4 PEG units 14 <0.5 >90 CRBN

PROTAC D 5 PEG units 17 <0.5 >90 CRBN

Data is illustrative and based on general trends observed for BRD4 degraders.[1]

Table 2: Effect of PEG Linker Length on BTK Degradation
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PROTAC
Linker
Compositio
n

Linker
Length
(atoms)

DC50 (nM) Dmax (%) E3 Ligase

PROTAC E 2 PEG units 8 >1000 <20 CRBN

PROTAC F 4 PEG units 14 ~40 >90 CRBN

PROTAC G 6 PEG units 20 ~2.2 97 CRBN

PROTAC H 8 PEG units 26 ~10 >90 CRBN

Data is illustrative and based on general trends observed for BTK degraders.[2]

Troubleshooting and Optimization
Low reaction yield: Ensure all reagents and solvents are anhydrous. Optimize the base,

solvent, and temperature for the nucleophilic substitution step. For the coupling step, screen

different coupling agents.

No or poor degradation: The linker length may be suboptimal. Synthesize a series of

PROTACs with varying PEG linker lengths (e.g., 2, 3, 4, and 5 PEG units) to identify the

optimal length for the specific POI and E3 ligase pair. Also, consider altering the attachment

points of the linker on the ligands.

"Hook effect" observed: This is a common phenomenon with PROTACs where the

degradation efficiency decreases at higher concentrations due to the formation of binary

complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex.

Test a wider range of PROTAC concentrations to fully characterize the dose-response curve.

Conclusion
Tos-PEG2-OH is a valuable and versatile building block for the synthesis of PROTACs. Its

bifunctional nature allows for a modular and efficient assembly of these complex molecules. By

systematically varying the linker length and attachment points, researchers can optimize the

degradation potency and efficacy of their PROTACs. The protocols and data presented in these

application notes provide a solid foundation for the successful implementation of Tos-PEG2-
OH in targeted protein degradation research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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